molecular formula C10H21B B3051033 3-Bromodecane CAS No. 30571-71-2

3-Bromodecane

Cat. No.: B3051033
CAS No.: 30571-71-2
M. Wt: 221.18 g/mol
InChI Key: UIQSKDDBPQFMSO-UHFFFAOYSA-N
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Description

3-Bromodecane is an organic compound with the molecular formula C10H21Br. It is a brominated alkane, specifically a decane molecule with a bromine atom attached to the third carbon in the chain. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

3-Bromodecane has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds and alkenes.

    Biology: this compound derivatives, such as 3-bromopyruvate, are studied for their potential anticancer properties.

    Medicine: Research on 3-bromopyruvate suggests it may be effective against metastatic prostate cancer by inhibiting the movement and proliferation of cancer cells.

    Industry: It is used in the synthesis of surfactants, lubricants, and other industrial chemicals.

Safety and Hazards

3-Bromodecane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation .

Relevant Papers One relevant paper found discusses the self-propulsion of bromodecane oil droplets in aqueous surfactant . The study investigates the relationship between the self-propulsion of bromodecane oil droplets containing silica particles of varying concentration in Triton X-100 surfactant, noting up to an order of magnitude increase in propulsion speeds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromodecane can be synthesized through the bromination of decane. One common method involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds via a free radical mechanism, where the bromine molecule is split into two bromine radicals that react with the decane to form this compound.

Industrial Production Methods: In industrial settings, this compound can be produced using similar bromination techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to optimize the reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Bromodecane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting this compound with sodium hydroxide (NaOH) can produce 3-decanol.

    Elimination Reactions: this compound can undergo dehydrohalogenation to form alkenes. For instance, treating it with a strong base like potassium tert-butoxide can yield 3-decene.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol as solvent, reflux conditions.

    Elimination Reactions: Potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent, elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent, room temperature.

Major Products:

    Nucleophilic Substitution: 3-Decanol

    Elimination Reactions: 3-Decene

    Reduction: Decane

Mechanism of Action

The mechanism of action of 3-bromodecane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs from the carbon chain, allowing a nucleophile to attack the positively charged carbon atom. In elimination reactions, the base abstracts a proton from a carbon adjacent to the carbon-bromine bond, leading to the formation of a double bond and the release of a bromide ion.

Comparison with Similar Compounds

    1-Bromodecane: Similar to 3-bromodecane but with the bromine atom attached to the first carbon. It undergoes similar reactions but with different regioselectivity.

    2-Bromodecane: The bromine atom is attached to the second carbon. It also undergoes nucleophilic substitution and elimination reactions.

    1-Bromododecane: A longer chain brominated alkane with similar chemical properties but different physical properties due to the longer carbon chain.

Uniqueness of this compound: this compound is unique in its position of the bromine atom, which affects its reactivity and the types of products formed in chemical reactions. Its specific structure makes it useful in synthesizing certain compounds that require the bromine atom to be at the third position.

Properties

IUPAC Name

3-bromodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Br/c1-3-5-6-7-8-9-10(11)4-2/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQSKDDBPQFMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337942
Record name 3-Bromodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30571-71-2
Record name 3-Bromodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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